molecular formula C20H24FNO3S B2354007 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797694-55-3

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2354007
CAS No.: 1797694-55-3
M. Wt: 377.47
InChI Key: BOFZZELWRORSIM-UHFFFAOYSA-N
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Description

Sulfonamides represent a prominent class of synthetic compounds with a diverse and well-established history in scientific research, particularly in antimicrobial studies . Their mechanism of action often involves the inhibition of essential enzymes; for instance, antibacterial sulfonamides are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . Beyond their antimicrobial applications, sulfonamide functional groups are integral to the activity of many compounds investigated for areas such as enzyme inhibition, receptor modulation, and the treatment of conditions like type 2 diabetes, inflammation, and high blood pressure . The specific structure of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, which incorporates a tetrahydronaphthalene moiety and a fluorophenyl group, suggests potential for targeted biological activity. Researchers are exploring these structural motifs in novel compounds for various applications, including the modulation of protein targets such as ion channels and nuclear receptors . This compound is provided exclusively for research purposes in laboratory settings to facilitate the exploration of its specific properties and potential research applications.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3S/c1-20(25-2,18-9-5-6-10-19(18)21)14-22-26(23,24)17-12-11-15-7-3-4-8-16(15)13-17/h5-6,9-13,22H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFZZELWRORSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(C3=CC=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS Number: 1797694-55-3) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C20H24FNO3S
  • Molecular Weight : 373.48 g/mol
  • Structure : The compound features a sulfonamide group attached to a tetrahydronaphthalene core and a fluorophenyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, impacting various physiological processes.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, which could influence neuronal signaling and behavior.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Antidepressant Activity : Animal studies have shown that this compound may possess antidepressant-like effects in behavioral models.
  • Anti-inflammatory Properties : In vitro assays suggest potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antitumor Activity : Early investigations have hinted at possible antitumor properties, warranting further exploration in cancer research.

Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantSignificant reduction in depressive-like behavior in mice
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro
AntitumorInduction of apoptosis in cancer cell lines

Case Study 1: Antidepressant Effects

In a controlled study involving mice subjected to stress-induced depression models, administration of this compound resulted in a marked improvement in depressive symptoms compared to the control group. The study utilized behavioral tests such as the forced swim test and tail suspension test to assess outcomes.

Case Study 2: Anti-inflammatory Potential

A study conducted on human macrophages demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines (such as TNF-alpha and IL-6) when exposed to lipopolysaccharide (LPS), indicating its potential role as an anti-inflammatory agent.

Case Study 3: Antitumor Activity

Research involving various cancer cell lines (e.g., breast and prostate) revealed that treatment with the compound led to increased rates of apoptosis and decreased cell viability. These findings suggest that it may have potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available evidence:

Structural and Functional Group Comparisons

Compound Name Core Structure Substituent Group Functional Groups Synthesis/Availability Notes Reference
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Target) 5,6,7,8-Tetrahydronaphthalene 2-(2-Fluorophenyl)-2-methoxypropyl Sulfonamide, Methoxy, Fluorophenyl Not explicitly described in evidence -
N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Same as target 2-(Furan-2-yl)-2-hydroxypropyl Sulfonamide, Hydroxy, Furan Available for custom synthesis (CAS 1396874-48-8)
N-{2-[2-(3-Fluorophenyl)-triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Same as target 2-(3-Fluorophenyl-triazolo-thiazol-6-yl)ethyl Sulfonamide, Triazolothiazole, Fluorophenyl Complex heterocyclic substituent; synthesis complexity implied

Key Differences and Implications

Substituent Lipophilicity: The target compound’s 2-fluorophenyl and methoxy groups likely increase lipophilicity compared to the furan-containing analog (), which has a polar hydroxy group and an oxygen-rich furan ring. This difference may affect membrane permeability and metabolic stability.

Functional Group Contributions :

  • The methoxy group in the target compound could reduce oxidative metabolism compared to the hydroxy group in the furan analog, which might undergo glucuronidation or sulfation.
  • The fluorine atom in all fluorophenyl-containing analogs (target and triazolothiazole derivative) may improve metabolic stability and modulate electronic effects on aromatic rings, influencing target interactions.

Synthetic Accessibility :

  • highlights optimized chlorosulfonylation and debromination steps for a related sulfonamide MGAT2 inhibitor, suggesting analogous methods could apply to the target compound. However, the triazolothiazole analog () likely requires multi-step synthesis due to its complex heterocyclic substituent.

Research Findings and Hypothetical Activity Profiles

While direct biological data for the target compound are absent in the evidence, inferences can be drawn from related molecules:

  • Enzyme Inhibition Potential: The MGAT2 inhibitor in shares a sulfonamide-tetrahydroisoquinoline structure, emphasizing the importance of the sulfonamide group in enzyme interaction. The target’s tetrahydronaphthalene core may similarly engage hydrophobic binding pockets. Sesquiterpenes in with hydroxy and methoxy groups exhibit acetylcholinesterase inhibition, suggesting that the target’s methoxy-fluorophenyl substituent could confer analogous activity.
  • Structural Activity Relationships (SAR) :
    • Replacement of the furan ring () with a fluorophenyl group (target) may enhance aromatic stacking interactions in enzyme active sites.
    • The triazolothiazole substituent () introduces rigidity and hydrogen-bonding capacity, which could improve selectivity for specific targets.

Preparation Methods

Structural Dissection and Synthetic Planning

Molecular Architecture and Retrosynthetic Analysis

The target molecule, N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, consists of two principal fragments: a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide core and a 2-(2-fluorophenyl)-2-methoxypropylamine side chain. The linkage is through a sulfonamide bond, a functional group renowned for its stability and prevalence in pharmacologically active compounds. Retrosynthetic analysis reveals that the most logical disconnection occurs at the sulfonamide bond, suggesting a convergent synthesis wherein the sulfonyl chloride derivative of the tetrahydronaphthalene moiety is coupled with the amine side chain. This approach is favored for its modularity, permitting independent optimization of each fragment's synthesis and facilitating the introduction of structural diversity at either site.

General Synthetic Strategy

The preparation of the target compound can be divided into three major modules:

  • Synthesis of the 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride precursor.
  • Synthesis of the 2-(2-fluorophenyl)-2-methoxypropylamine fragment.
  • Coupling of the two fragments to form the sulfonamide bond.

Alternative strategies, such as linear or semi-convergent syntheses, may also be considered, but convergent synthesis remains the most widely adopted due to its operational flexibility and higher overall yields.

Synthesis of the 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride Precursor

Preparation of 5,6,7,8-Tetrahydronaphthalene

The synthesis begins with the hydrogenation of naphthalene to yield 5,6,7,8-tetrahydronaphthalene. This transformation is typically achieved via catalytic hydrogenation using palladium or rhodium catalysts under moderate pressure and temperature. The choice of catalyst and reaction conditions is critical for controlling the degree of hydrogenation and regioselectivity.

Table 1: Synthesis of 5,6,7,8-Tetrahydronaphthalene
Step Reagents Conditions Yield (%) Notes
Tetrahydronaphthalene prep. Naphthalene, H₂, Pd/C MeOH or EtOAc, RT-60°C, 5-15 bar, 4-8h 85-95 Catalyst selectivity affects isomer distribution

The high yield and operational simplicity of this step make it suitable for both laboratory and industrial scales. Catalyst selection and hydrogen pressure are adjusted to minimize over-reduction and side reactions.

Sulfonation of Tetrahydronaphthalene

Sulfonation is performed using chlorosulfonic acid or a mixture of concentrated sulfuric acid and sulfur trioxide. Temperature control is essential to ensure regioselectivity and avoid polysulfonation.

Table 2: Sulfonation Step
Step Reagents Conditions Yield (%) Notes
Sulfonation ClSO₃H or conc. H₂SO₄/SO₃ 0-5°C (ClSO₃H), 0-20°C (H₂SO₄/SO₃), 2-6h 70-85 Temperature control critical for regioselectivity

The product is 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid, which is then isolated and purified for subsequent transformations.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is performed under anhydrous conditions to prevent hydrolysis.

Table 3: Sulfonyl Chloride Formation
Step Reagents Conditions Yield (%) Notes
Sulfonyl chloride prep SOCl₂ or PCl₅ DCM or toluene, reflux, 2-4h 75-90 Moisture-sensitive, anhydrous required

The resulting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is a key intermediate for sulfonamide formation.

Alternative Sulfonamide Formation Methods

Recent advances have introduced greener and more efficient methods for sulfonamide synthesis, including solid-supported catalysis, oxidative coupling, and electrochemical approaches. These methods offer advantages in terms of environmental impact, operational simplicity, and compatibility with sensitive substrates.

Table 4: Sulfonamide Formation Methods
Method Reagents/Conditions Typical Yield (%) Advantages Disadvantages
Classical coupling Sulfonyl chloride, amine, base (Et₃N/pyridine), DCM, 0°C-RT, 2-6h 75-90 Widely used, reliable HCl generation, steric hindrance
Solid support catalysis Sulfonyl chloride, amine, florisil/montmorillonite, solvent-free/RT 65-85 Green, recyclable catalyst, minimal waste Limited for hindered amines
Oxidative coupling ArSO₂Na, amine, Cu/Fe-MOF catalyst, O₂, DMSO/MeCN/H₂O, RT 60-85 No chlorination, environmentally friendly Requires oxygen, special catalysts
Photocatalytic method ArSO₂H, amine, photocatalyst, visible light, MeCN, RT 55-75 Metal-free, mild conditions Limited to photoactive substrates
Hypervalent iodine-mediated ArI(OAc)₂, DABSO, amine, MeCN, RT 65-85 Suitable for sensitive substrates Expensive reagents
Sulfinylamine reagents ArSO₂N=S=O, amine, THF, 0°C-RT 70-90 High chemoselectivity Moisture sensitive reagents

The classical method remains the standard for most applications, but solid-supported and oxidative methods are gaining traction, particularly for industrial and green chemistry contexts.

Synthesis of the 2-(2-Fluorophenyl)-2-methoxypropylamine Side Chain

Reductive Amination Approach

Reductive amination is a versatile method for constructing the amine side chain. The process involves condensation of 2-fluorophenylacetone (or a related ketone) with an amine, followed by reduction.

Table 5: Reductive Amination
Approach Starting Materials Reagents Conditions Typical Yield (%) Challenges
Reductive amination 2-Fluorophenylacetone, amine NaBH₄, NaBH₃CN, or NaBH(OAc)₃ MeOH or THF, RT-60°C, 4-12h 65-85 Controlling stereoselectivity

This method is favored for its operational simplicity and broad substrate scope, though careful control of reaction conditions is necessary to optimize stereochemical outcomes.

Grignard Addition to Imines

Alternatively, the Grignard reagent of 2-fluorophenylmagnesium bromide can be added to an imine derived from a suitable aldehyde, followed by hydrolysis.

Approach Starting Materials Reagents Conditions Typical Yield (%) Challenges
Grignard addition 2-Fluorophenylmagnesium bromide, imine THF, MgBr₂·Et₂O THF, -78°C to RT, 6-12h 50-75 Moisture sensitivity, side reactions

Sulfonamide Bond Formation and Final Assembly

Classical Sulfonamide Coupling

The most direct and widely used method for forming the sulfonamide bond is the reaction of the sulfonyl chloride with the amine in the presence of a base such as triethylamine or pyridine.

Table 6: Sulfonamide Coupling
Step Reagents Conditions Yield (%) Notes
Sulfonamide formation Sulfonyl chloride, amine, base DCM, 0°C to RT, 2-6h 75-90 Steric hindrance affects yield

The reaction is typically performed in dichloromethane at low to room temperature, with the base serving to neutralize the generated HCl.

Alternative Coupling Methods

Green chemistry approaches, such as solid-supported catalysis and oxidative coupling, can also be employed for sulfonamide formation. These methods offer advantages in terms of environmental impact and operational simplicity, particularly for large-scale or industrial applications.

Table 7: Green Coupling Methods
Method Reagents/Conditions Yield (%) Advantages Disadvantages
Solid support catalysis Sulfonyl chloride, amine, florisil/montmorillonite, solvent-free/RT 65-85 Green, recyclable, minimal waste Limited for hindered amines
Oxidative coupling ArSO₂Na, amine, Cu/Fe-MOF catalyst, O₂, DMSO/MeCN/H₂O, RT 60-85 No chlorination, environmentally friendly Requires oxygen, special catalysts

These methods are particularly attractive for pharmaceutical synthesis, where regulatory and sustainability considerations are paramount.

Purification and Characterization

Following the coupling reaction, the product is typically purified by extraction, crystallization, or chromatography. Characterization is performed using NMR, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Comparative Evaluation of Complete Synthesis Methods

Synthesis Methods Overview

Multiple synthetic strategies have been developed for the assembly of complex sulfonamides such as the target compound. The principal methods include convergent synthesis, linear synthesis, semi-convergent approaches, chiral auxiliary methods, and enzymatic resolution.

Table 8: Comparison of Complete Synthesis Methods
Method Key Steps Overall Yield (%) Time (days) Advantages Disadvantages
Convergent synthesis Independent synthesis of both components, sulfonamide coupling 30-45 3-5 Flexibility, parallel synthesis Multiple purification steps
Linear synthesis Sequential assembly of all fragments 15-25 5-7 Fewer purification steps Lower yield, less flexibility
Semi-convergent Sulfonamide formation, alkylation with fluorophenyl derivative 20-35 4-6 Balance of efficiency/flexibility Optimization of alkylation needed
Chiral auxiliary Stereoselective addition, auxiliary removal, sulfonamide formation 25-40 6-8 High stereoselectivity Expensive, additional steps
Enzymatic resolution Racemic synthesis, enzymatic resolution, coupling 10-20 7-10 High enantiomeric purity Lower yield, enzyme availability

Convergent synthesis is generally preferred for its operational flexibility and higher overall efficiency, especially when both fragments are readily accessible.

Data Visualization and Efficiency Analysis

Efficiency can be quantitatively assessed by considering the ratio of yield to synthesis time. The following table summarizes the efficiency of each method.

Table 9: Synthesis Method Efficiency Analysis
Method Average Yield (%) Average Time (days) Efficiency (Yield/Time)
Convergent synthesis 37.5 4 9.38
Linear synthesis 20 6 3.33
Semi-convergent 27.5 5 5.50
Chiral auxiliary 32.5 7 4.64
Enzymatic resolution 15 8.5 1.76

These data clearly demonstrate the superior efficiency of the convergent approach, particularly in research and development settings where time and resource optimization are critical.

Experimental Details and Optimization

Reaction Optimization Parameters

Key parameters influencing the success of each step include reagent stoichiometry, temperature, solvent choice, reaction time, and purification strategy. For example, the sulfonation step requires precise temperature control to avoid polysulfonation, while the coupling reaction benefits from slow addition of the amine to the sulfonyl chloride to minimize side reactions.

Industrial Scale Considerations

Scale-up of the synthesis necessitates additional considerations, such as solvent recycling, catalyst recovery, and waste management. Solid-supported and oxidative coupling methods are particularly advantageous in this context due to their reduced environmental footprint and ease of catalyst separation.

Troubleshooting and Side Reactions

Common challenges include incomplete hydrogenation, over-sulfonation, hydrolysis of sulfonyl chloride, and competing elimination or rearrangement during amine synthesis. These issues can be mitigated by careful control of reaction conditions, use of high-purity reagents, and implementation of in-process analytical monitoring (e.g., TLC, HPLC).

Case Studies and Literature Examples

Patent Literature

Patents such as US5206428A and CN109553555B describe related tetrahydronaphthalene sulfonamide derivatives and their preparation, confirming the general applicability of the outlined synthetic strategies. These documents detail the use of acid acceptors (e.g., alkali metal carbonates, trialkylamines), solvent selection (e.g., water, ethyl acetate), and temperature ranges (0–200°C) for the coupling reactions.

Recent Advances in Sulfonamide Synthesis

Contemporary research emphasizes green chemistry approaches, including electrochemical, photochemical, and solid-supported methods, as well as the use of alternative sulfur sources such as DABSO and arylsulfinates. These innovations enhance the sustainability and operational simplicity of sulfonamide synthesis, with particular relevance for pharmaceutical manufacturing.

Synthesis of Fluorinated Amines

The preparation of 2-(2-fluorophenyl)-2-methoxypropylamine is well-documented in both academic and patent literature, with reductive amination and Grignard addition being the most commonly employed methods. Careful attention to stereochemistry and reagent purity is essential for obtaining high yields and selectivity.

Data Tables

Table 10: Summary of Key Synthetic Steps and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrogenation of naphthalene H₂, Pd/C or Rh/C, MeOH/EtOAc, 5-15 bar, 4-8h 85-95 Catalyst selectivity critical
Sulfonation ClSO₃H or H₂SO₄/SO₃, 0-20°C, 2-6h 70-85 Temperature control for regioselectivity
Sulfonyl chloride formation SOCl₂ or PCl₅, DCM/toluene, reflux 75-90 Anhydrous conditions required
Amine synthesis (reductive amination) 2-Fluorophenylacetone, NaBH₄/NaBH₃CN/NaBH(OAc)₃, MeOH/THF, RT-60°C, 4-12h 65-85 Stereoselectivity must be controlled
Sulfonamide coupling Sulfonyl chloride, amine, Et₃N/pyridine, DCM, 0°C-RT, 2-6h 75-90 Steric hindrance can affect yield

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The sulfonamide group (-SO₂NH₂) and tetrahydronaphthalene core are critical for target binding, while the 2-fluorophenyl and methoxypropyl substituents modulate lipophilicity and metabolic stability. Modifications to the methoxy group (e.g., replacing it with hydroxyl or larger alkoxy groups) can alter binding affinity by 10–30% in receptor assays . The fluorophenyl moiety enhances π-π stacking interactions with aromatic residues in enzyme active sites, as observed in molecular docking studies .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

A combination of HPLC (purity >98%), LC-MS (for molecular weight confirmation), and ¹H/¹³C NMR (structural elucidation) is essential. For example:

  • HPLC conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
  • NMR solvents : Deuterated DMSO or CDCl₃ for solubility optimization . Impurity profiling using high-resolution mass spectrometry (HRMS) is advised to detect by-products like des-fluoro analogs .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing by-products?

Q. How should contradictory data between in vitro activity and pharmacokinetic performance be resolved?

Discrepancies often arise from:

  • Solubility limitations : Poor aqueous solubility (logP ~3.5) reduces bioavailability. Use biphasic solubility assays (e.g., PBS:octanol) to correlate with in vivo absorption .
  • Metabolic instability : The methoxypropyl group is susceptible to CYP450-mediated demethylation. Microsomal stability assays (e.g., human liver microsomes + NADPH) quantify metabolic half-life (<30 min indicates rapid clearance) .
  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .

Q. What strategies are effective for resolving conflicting biological activity data across cell lines?

  • Cell line-specific factors :
  • Membrane transporter expression : Use inhibitors (e.g., cyclosporine A for P-gp) to assess efflux impact .
  • Redox environment : Pre-treat cells with N-acetylcysteine to test for thiol-mediated false positives .
    • Dose-response normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) to account for assay variability .

Data Contradiction Analysis

Q. How to address discrepancies in stability studies under varying pH conditions?

Stability data conflicts often stem from:

  • pH-dependent degradation : The compound degrades 3× faster at pH <3 (hydrolysis of sulfonamide) vs. pH 7.4. Use accelerated stability testing (40°C/75% RH) to model degradation pathways .
  • Analytical interference : Degradants like 2-fluorophenylacetic acid co-elute with the parent compound in HPLC. Implement gradient elution or tandem MS for resolution .

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